3-Methoxypropylamine

描述

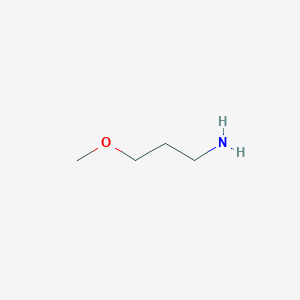

Structure

3D Structure

属性

IUPAC Name |

3-methoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-6-4-2-3-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXDZWQIWUSWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027596 | |

| Record name | 3-Methoxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an ammonia-like odor; [AIHA] | |

| Record name | 1-Propanamine, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxypropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

21.7 [mmHg] | |

| Record name | 3-Methoxypropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5332-73-0 | |

| Record name | 3-Methoxypropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5332-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT819VO82Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Methoxypropylamine (MOPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypropylamine (MOPA), a versatile primary amine with the chemical formula C₄H₁₁NO, serves as a crucial intermediate and building block in a wide array of chemical syntheses.[1] Its utility spans from the manufacturing of dyes and corrosion inhibitors to its use in water treatment and as an emulsifier in coatings and wax formulations.[1][2] A thorough understanding of its physical properties is paramount for its safe handling, application in experimental design, and for process optimization in research and industrial settings. This guide provides a comprehensive overview of the core physical characteristics of MOPA, complete with detailed experimental methodologies and structured data for ease of reference.

Core Physical and Chemical Properties

This compound is a clear, colorless to faintly yellow liquid characterized by a distinct amine-like or ammonia-like odor.[3][4][5] It is a flammable liquid and is completely miscible with water and many common organic solvents, including ethanol, toluene, acetone, and hexane.[3][6]

Quantitative Physical Properties of this compound (MOPA)

The following tables summarize the key quantitative physical properties of MOPA, compiled from various technical data sheets and safety information.

| General Properties | Value | References |

| Molecular Formula | C₄H₁₁NO | [7][8] |

| Molecular Weight | 89.14 g/mol | [4][5][7][8] |

| Appearance | Clear, colorless to faintly colored liquid | [3][8][9] |

| Odor | Amine-like, ammonia-like | [3][5][6] |

| Thermal Properties | Value | References |

| Boiling Point | 117-118 °C at 733 mmHg | [3][7][8] |

| 118.3 °C at 1013 hPa | [9] | |

| 116 °C at 760 mmHg | [4] | |

| Melting/Freezing Point | < -20 °C | [9] |

| < -70 °C | [8][10] | |

| -65 °C | [3][11] | |

| -71 °C | [6] | |

| -76 °C | [4] | |

| Flash Point | 24 °C (75 °F) | [6] |

| 27 °C | [4] | |

| 32 °C (89.6 °F) (closed cup) | ||

| 38 °C | [10] | |

| 48 °C (118.4 °F) | [12] | |

| Autoignition Temperature | 518 °F (270 °C) | [8] |

| 295 °C (563 °F) | [6] | |

| 320 °C (608 °F) | [12] |

| Physical Characteristics | Value | References |

| Density / Specific Gravity | 0.874 g/mL at 25 °C | [3][7][8] |

| 0.87 g/cm³ at 20 °C | [4][6] | |

| 0.8737 at 20 °C | ||

| 0.870 - 0.880 at 20°C | [2] | |

| Vapor Pressure | 20 mmHg at 30 °C | [7][8] |

| 12.0 mmHg at 20 °C | [6] | |

| 6 mmHg at 20°C | [4] | |

| 21.7 mmHg at 25 °C | [5] | |

| 13 mbar at 20 °C | [12] | |

| Vapor Density | 3.07 (vs air) | [3][7][8] |

| Refractive Index | n20/D 1.417 | [3][7][8] |

| Viscosity | 0.8 mPa·s at 20 °C | |

| 0.92 mm²/s | [11] | |

| Solubility | Miscible with water, ethanol, toluene, acetone, hexane | [2][3][6] |

| pH | 11.5 at 20 °C (100 g/L in H₂O) | [6][11] |

| 11.4 - 11.9 | ||

| Explosive Limits | Lower: 1.4% (V) / Upper: 11.7% (V) | |

| Lower: 2.3% (V) / Upper: 12.3% (V) | [11] | |

| Partition Coefficient (log Pow) | -0.42 | [12] |

| -0.5 at 25 °C | [11] |

Experimental Protocols for Physical Property Determination

Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus: A distillation flask, a condenser, a thermometer, a heating mantle, and boiling chips.

-

Procedure:

-

A sample of MOPA is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The flask is connected to the condenser, and a thermometer is positioned so that the bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature, corrected for atmospheric pressure, is the boiling point.

-

Melting/Freezing Point Determination

-

Principle: The melting point is the temperature at which a solid turns into a liquid. The freezing point is the temperature at which a liquid turns into a solid. For a pure substance, these temperatures are the same.

-

Apparatus: A cooling bath (e.g., dry ice/acetone), a test tube, a thermometer, and a stirring rod.

-

Procedure:

-

A sample of liquid MOPA is placed in a test tube.

-

The test tube is immersed in a cooling bath.

-

The sample is stirred continuously with a thermometer, and the temperature is recorded at regular intervals.

-

A plateau in the cooling curve, where the temperature remains constant as the liquid solidifies, indicates the freezing point.

-

Density Measurement

-

Principle: Density is the mass of a substance per unit volume.

-

Apparatus: A pycnometer (a flask with a specific, known volume), a balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with MOPA and placed in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).

-

Any excess liquid is removed, and the filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the MOPA by the known volume of the pycnometer.

-

Flash Point Measurement

-

Principle: The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air.

-

Apparatus: A closed-cup flash-point tester (e.g., Pensky-Martens or Tag Closed Tester).

-

Procedure:

-

A sample of MOPA is placed in the test cup of the apparatus.

-

The cup is slowly heated at a controlled rate.

-

A small flame is periodically passed over the surface of the liquid.

-

The flash point is the temperature at which a flash is observed when the ignition source is applied.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical substance like MOPA in a research or quality control setting.

Conclusion

The physical properties of this compound are well-defined, making it a predictable and reliable reagent for various applications. The data presented in this guide, from its thermal characteristics to its solubility, provides essential information for professionals in research and development. Adherence to standardized experimental protocols ensures the generation of accurate and reproducible data, which is critical for safety, process control, and the successful implementation of MOPA in novel synthetic pathways.

References

- 1. atamankimya.com [atamankimya.com]

- 2. northmetal.net [northmetal.net]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 5. This compound | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. univarsolutions.com [univarsolutions.com]

- 7. This compound CAS#: 5332-73-0 [m.chemicalbook.com]

- 8. This compound 99%, High Purity Chemical at Best Price [nacchemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]

- 11. This compound | 5332-73-0 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Methoxypropylamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxypropylamine (MOPA), a versatile primary amine with significant utility in various scientific and industrial fields. This document details its chemical structure, physicochemical properties, synthesis methodologies, and spectral data. Particular emphasis is placed on its role as a key intermediate in the synthesis of pharmaceuticals, making it a compound of interest for drug development professionals. Detailed experimental protocols for its synthesis are provided, alongside safety and toxicological data to ensure proper handling.

Chemical Structure and Formula

This compound, systematically named 3-methoxypropan-1-amine, is a primary aliphatic amine with a methoxy (B1213986) group. Its chemical structure is characterized by a propyl chain with a methoxy group at one end and an amino group at the other.

Chemical Formula: C₄H₁₁NO[1][2]

** IUPAC Name:** 3-methoxypropan-1-amine[2]

Synonyms: MOPA, 3-Aminopropyl methyl ether, 1-Amino-3-methoxypropane, γ-Methoxypropylamine[3][4]

Molecular Weight: 89.14 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental and industrial settings.

| Property | Value |

| Appearance | Clear, colorless to faintly colored liquid |

| Odor | Ammonia-like |

| Boiling Point | 117-118 °C |

| Melting Point | -71 °C |

| Density | 0.874 g/mL at 25 °C |

| Flash Point | 24 °C |

| Solubility | Miscible with water and common organic solvents |

| Vapor Pressure | 12.0 mmHg at 20 °C |

| Refractive Index | n20/D 1.417 |

Synthesis of this compound

This compound can be synthesized through various chemical routes. The most common industrial methods include the catalytic hydrogenation of 3-methoxypropionitrile (B90507) and the amination of 3-methoxypropanol.

Catalytic Hydrogenation of 3-Methoxypropionitrile

This is a widely used industrial method for the synthesis of MOPA.

Experimental Protocol:

-

Materials:

-

3-methoxypropionitrile (400 g)

-

Ethanol (20 g)

-

Modified carrier nickel catalyst (12 g)

-

Hydrogen gas

-

-

Equipment:

-

1000 mL autoclave

-

Stirring apparatus

-

Heating and cooling system

-

Filtration apparatus

-

Distillation apparatus

-

-

Procedure:

-

Into a 1000 mL autoclave, add 400 g of 3-methoxypropionitrile, 20 g of ethanol, and 12 g of the modified carrier nickel catalyst.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen to 2.8 MPa.

-

Begin stirring and heat the reaction mixture. Maintain the pressure at 2.8 MPa for 2 hours.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate is then subjected to fractional distillation under atmospheric pressure.

-

Collect the fraction boiling between 110-160 °C to obtain pure this compound.

-

-

Expected Yield: Approximately 354.09 g.

Synthesis from 3-Methoxypropanol

An alternative route involves the reaction of 3-methoxypropanol with ammonia (B1221849) in the presence of a catalyst. This method takes 3-methoxypropanol as the raw material and utilizes a Cu-Co/Al2O3-diatomite catalyst.[5] The reaction is typically carried out in a fixed-bed reactor at elevated temperature and pressure.[5]

Spectroscopic Data

The following table summarizes the key spectral data for this compound.

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR | δ (ppm): 1.1 (s, 2H, NH₂), 1.6-1.8 (m, 2H, CH₂), 2.7-2.9 (t, 2H, CH₂N), 3.3 (s, 3H, OCH₃), 3.4-3.6 (t, 2H, CH₂O) |

| ¹³C NMR | δ (ppm): 30.8 (CH₂), 40.1 (CH₂N), 58.6 (OCH₃), 71.5 (CH₂O) |

| IR (Infrared) | ν (cm⁻¹): 3360-3280 (N-H stretch), 2930-2820 (C-H stretch), 1590 (N-H bend), 1120 (C-O stretch) |

| Mass Spec (EI) | m/z: 89 (M+), 72, 59, 45, 30 (base peak) |

Relevance in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), it serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical compounds.[3][6][7] Its bifunctional nature, possessing both a primary amine and an ether linkage, makes it a versatile scaffold for medicinal chemists.

MOPA is utilized in the synthesis of more complex molecules for various therapeutic areas. It has been identified as a key intermediate in the development of drugs targeting the central nervous system, such as antidepressants, and also in the synthesis of cardiovascular drugs.[6] The incorporation of the 3-methoxypropyl moiety can influence the pharmacokinetic properties of a drug molecule, potentially improving its solubility, metabolic stability, and ability to cross biological membranes.

Furthermore, research has explored the use of this compound in the development of enzyme inhibitors, for instance, in the context of Alzheimer's disease.[8] Its primary amine allows for its integration into peptoid backbones, introducing the methoxy functionality which can modulate biological activity.[8] The role of MOPA as a versatile precursor underscores its importance for professionals in drug discovery and development, enabling the construction of novel and complex molecular architectures for therapeutic applications.[8]

Safety and Toxicology

This compound is a flammable and corrosive liquid and should be handled with appropriate safety precautions.

| Toxicology Data | Value | Species |

| LD₅₀ (Oral) | 690 mg/kg | Rat |

| LD₅₀ (Dermal) | >2000 mg/kg | Rabbit |

| Skin Irritation | Corrosive | Rabbit |

| Eye Irritation | Severe Irritant | Rabbit |

Safety Recommendations:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical with a well-defined structure and properties. Its synthesis is achievable through established industrial methods, and its applications are widespread. For researchers and professionals in drug development, MOPA serves as a key synthetic intermediate, offering a flexible scaffold for the creation of novel therapeutic agents. A thorough understanding of its chemistry, synthesis, and safety is essential for its effective and safe utilization in research and development.

References

- 1. textile-fabric.com [textile-fabric.com]

- 2. This compound | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Univar Solutions [univarsolutions.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 6. 3-Methoxy propyl amine (MOPA) - Sinobio Chemistry [sinobiochemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-Methoxypropan-1-amine hydrochloride | 18600-41-4 | Benchchem [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Methoxypropylamine (CAS: 5332-73-0)

Introduction

This compound (MOPA), with the CAS number 5332-73-0, is a versatile primary amine that holds significant importance across various industrial and research sectors.[1][2] Its unique bifunctional nature, possessing both a primary amine and an ether group, makes it a valuable intermediate in the synthesis of a wide array of organic molecules.[1] This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis methodologies, key applications, and safety and toxicological data. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Physicochemical Properties

This compound is a clear, colorless liquid characterized by an ammonia-like odor.[1][3] It is completely miscible with water and a variety of common organic solvents, including ethanol, toluene, acetone, and hexane.[3] A summary of its key physicochemical properties is detailed in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5332-73-0 | [1] |

| Molecular Formula | C₄H₁₁NO | [4] |

| Molecular Weight | 89.14 g/mol | [4][5][6] |

| Boiling Point | 117-118 °C at 733 mmHg | [3] |

| Melting Point | < -70 °C | [7] |

| Density | 0.874 g/mL at 25 °C | [3] |

| Vapor Pressure | 21.7 mmHg at 25 °C | |

| Flash Point | 32 °C (closed cup) | [7] |

| Refractive Index | n20/D 1.417 | [3] |

| pH | 11.4-11.9 | |

| Solubility | Miscible with water | [3] |

| logP (Octanol/Water Partition Coefficient) | -0.50 | [7] |

Synthesis of this compound

This compound can be synthesized through several chemical routes. The two primary industrial methods involve the catalytic hydrogenation of 3-methoxypropionitrile (B90507) and the reaction of 3-methoxypropanol with ammonia (B1221849).

Catalytic Hydrogenation of 3-Methoxypropionitrile

This is a common industrial method for producing this compound.[1][8] The process involves the reduction of the nitrile group to a primary amine in the presence of a catalyst, typically a modified nickel catalyst, and hydrogen gas.[1][8]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Materials:

-

3-methoxypropionitrile (400g)

-

Ethanol (20g)

-

Modified carrier nickel catalyst (12g)

-

1000ml Autoclave

-

Hydrogen gas

Procedure:

-

Charge the 1000ml autoclave with 400g of 3-methoxypropionitrile, 20g of ethanol, and 12g of the modified carrier nickel catalyst.[1][8]

-

Seal the autoclave and pressurize it with hydrogen to 2.8 MPa.[1][8]

-

Stir the reaction mixture at this pressure for 2 hours.[1][8]

-

After the reaction is complete, cool the autoclave to room temperature.[1][8]

-

Carefully vent the excess hydrogen pressure.[1]

-

Filter the reaction mixture to remove the catalyst.[1]

-

Purify the filtrate by fractional distillation under normal pressure, collecting the fraction that boils between 110-160 °C.[1][8]

Expected Outcome: This procedure is reported to yield approximately 354.09g of colorless and transparent this compound, with a raw material conversion rate of 97.0% and a product yield of 94.52%.[1]

Caption: Synthesis workflow of this compound.

Reaction of 3-Methoxypropanol with Ammonia

An alternative synthesis route involves the reaction of 3-methoxypropanol with ammonia over a Cu-Co/Al2O3-diatomite catalyst.[9]

Experimental Protocol: Synthesis from 3-Methoxypropanol

Materials:

-

3-methoxypropanol

-

Ammonia gas

-

Hydrogen gas

-

Cu-Co/Al2O3-diatomite catalyst

-

Preheater

-

Fixed-bed reactor

Procedure:

-

The 3-methoxypropanol is pumped into a preheater.

-

It is then mixed with ammonia and hydrogen gas, preheated, and vaporized.[9]

-

The gaseous mixture is passed through a fixed-bed reactor containing the Cu-Co/Al2O3-diatomite catalyst.[9]

-

The reaction is carried out under specific pressure and temperature conditions.

-

The material exiting the reactor is condensed and cooled.

-

A gas-liquid separation is performed to isolate the crude product.[9]

-

The final product, this compound, is purified by distillation.

Caption: Synthesis of this compound from 3-Methoxypropanol.

Applications

This compound has a broad range of applications across several industries:

-

Corrosion Inhibitor: It is extensively used as a corrosion inhibitor, particularly in steam condensate systems and other water treatment applications.[3][10] It can be used as a substitute for morpholine (B109124) in water treatment formulations.[10]

-

Dye Manufacturing: MOPA serves as an intermediate in the production of various dyes, such as disperse blue 60.[2][3]

-

Pharmaceuticals and Agrochemicals: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2][4] Its inclusion can enhance properties like water solubility and metabolic stability in drug molecules.[4]

-

Coatings and Paints: In the coatings industry, it acts as an additive to improve the adhesion of coatings to surfaces and enhance water and corrosion resistance.[2] It is also used in the formulation of amine soaps for wax dispersions and emulsions in water-based paints.[3]

-

Surfactants: this compound is used in the synthesis of surfactants that have applications in detergents, cosmetics, and pesticides due to their excellent emulsifying, dispersing, and wetting properties.[2]

Safety and Toxicology

This compound is a flammable liquid and vapor and is harmful if swallowed.[7][11] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[7][11]

| Hazard Category | GHS Classification |

| Flammability | Flammable liquid and vapor (Category 3) |

| Acute Toxicity | Harmful if swallowed (Oral, Category 4) |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1A, B, C) |

| Eye Damage/Irritation | Serious Eye Damage (Category 1) |

| Sensitization | Skin Sensitization (Category 1) |

| Aquatic Hazard | Harmful to aquatic life |

Toxicological Data:

| Route | Species | Value |

| Oral LD50 | Rat | 830-1143 mg/kg[12] |

| Dermal LD50 | Rat | 2000 mg/kg[12] |

| Intravenous LD50 | Mouse | 180 mg/kg[13] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area or under a fume hood. Use explosion-proof electrical and ventilating equipment.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]

-

Skin Protection: Wear suitable protective clothing and gloves.

-

Respiratory Protection: If ventilation is inadequate, use an approved respirator.

-

-

Storage: Store in a cool, dry, well-ventilated place away from sources of ignition. Keep containers tightly closed.[11][13] The substance is hygroscopic and air-sensitive.[12]

Caption: Key safety measures for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[14]

-

¹³C NMR: The carbon NMR spectrum helps in identifying the carbon skeleton of the molecule.

-

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present, such as the N-H and C-O stretches.[15]

-

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

While specific spectra are not included here, they are readily available in chemical databases for reference.[5][14][15][16]

Conclusion

This compound is a chemical compound with significant utility in a variety of industrial and research applications. Its synthesis is well-established, and its properties make it a valuable intermediate and additive. A thorough understanding of its physicochemical properties, synthesis, applications, and safety precautions is essential for its effective and safe use. This guide provides a foundational understanding for professionals working with this versatile amine.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Methoxy propyl amine (MOPA) - Sinobio Chemistry [sinobiochemistry.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. textile-fabric.com [textile-fabric.com]

- 5. This compound | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Propanamine, 3-methoxy- (CAS 5332-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 10. atamankimya.com [atamankimya.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. This compound(5332-73-0) 1H NMR spectrum [chemicalbook.com]

- 15. This compound(5332-73-0) IR Spectrum [m.chemicalbook.com]

- 16. This compound | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Methoxypropylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxypropylamine (MOPA), a versatile primary amine with significant utility across various scientific and industrial sectors, including pharmaceuticals, corrosion inhibition, and synthesis of specialty chemicals. Understanding its solubility is critical for its effective application in reaction chemistry, formulation development, and purification processes.

Core Properties and Solubility Profile

This compound (CAS No: 5332-73-0, Molecular Formula: C₄H₁₁NO) is a clear, colorless liquid with a characteristic amine-like odor.[1] Its molecular structure, featuring a primary amine group, a flexible propyl chain, and a methoxy (B1213986) ether group, imparts a unique combination of polar and non-polar characteristics. This amphiphilic nature is the primary determinant of its broad solubility profile.

The presence of the amine (-NH₂) and ether (-O-) functionalities allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents. The propyl chain contributes van der Waals forces, facilitating miscibility with non-polar organic solvents. Consequently, this compound is widely reported to be completely miscible with water and a wide array of common organic solvents.[2][3][4][5]

Quantitative Solubility Data

Based on available technical and safety data, this compound is considered fully miscible with a broad range of organic solvents, meaning it will form a homogeneous solution in all proportions. A safety data sheet has noted that during analysis, MOPA was found to have "infinite solubility in water".[6] The qualitative descriptor "miscible" is consistently used across technical literature, indicating that no upper limit of solubility has been observed under standard conditions.

For practical laboratory and industrial applications, this means that this compound can be seamlessly integrated into diverse solvent systems without concerns of phase separation.

| Solvent Class | Solvent Name | Chemical Formula | Polarity | Solubility of this compound | Reference(s) |

| Protic Solvents | Water | H₂O | Polar | Miscible in all proportions | [2][6] |

| Ethanol | C₂H₅OH | Polar | Miscible in all proportions | [3][4] | |

| Polar Aprotic Solvents | Acetone | C₃H₆O | Polar | Miscible in all proportions | [3][4] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Non-polar | Miscible in all proportions | [7] |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Non-polar | Miscible in all proportions | [3][4] |

| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | Non-polar | Miscible in all proportions | [3][4] |

Experimental Protocols

While specific experimental data for the determination of this compound's miscibility is not extensively published due to its well-established nature, a generalized protocol for determining the miscibility of a liquid amine in an organic solvent is provided below. This protocol is based on standard laboratory procedures for assessing liquid-liquid miscibility.[8][9]

Protocol: Visual Determination of Miscibility

Objective: To qualitatively determine the miscibility of this compound in a selected organic solvent at ambient temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., Toluene, Hexane, Ethanol)

-

Graduated cylinders or pipettes (for accurate volume measurement)

-

Clean, dry test tubes with stoppers

-

Vortex mixer or shaker

Procedure:

-

Preparation: In a clean, dry test tube, add a specific volume of the selected organic solvent (e.g., 5 mL).

-

Addition of Amine: To the same test tube, add an equal volume of this compound (5 mL).

-

Mixing: Stopper the test tube and invert it several times, followed by vigorous mixing using a vortex mixer for 30-60 seconds to ensure thorough contact between the two liquids.

-

Observation: Allow the mixture to stand undisturbed for a few minutes and observe the contents.

-

Miscible: If the resulting mixture is a single, clear, and homogeneous phase with no visible interface, the two liquids are considered miscible.[9]

-

Immiscible or Partially Miscible: If two distinct layers form, or if the solution appears cloudy or forms an emulsion, the liquids are immiscible or partially miscible.

-

-

Variable Proportions (Optional): To confirm complete miscibility, the experiment can be repeated with varying volume ratios of this compound to the solvent (e.g., 1:9, 1:4, 3:2, etc.). For complete miscibility, a single homogeneous phase should be observed at all proportions.

Visualizations

Logical Diagram: Factors Influencing MOPA's Broad Solubility

Caption: Logical relationship between MOPA's structure and its solubility.

Experimental Workflow: Determining Liquid-Liquid Miscibility

Caption: Experimental workflow for visual miscibility determination.

References

- 1. benchchem.com [benchchem.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. atamankimya.com [atamankimya.com]

- 4. nbinno.com [nbinno.com]

- 5. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. irochemical.com [irochemical.com]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

A Technical Guide to the Miscibility of 3-Methoxypropylamine with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the miscibility of 3-Methoxypropylamine (MOPA) with water, a critical parameter for its application in various scientific and industrial fields, including pharmaceutical synthesis and formulation. This document details the physicochemical properties of MOPA, outlines experimental protocols for miscibility determination, and illustrates the underlying molecular interactions and practical applications.

Executive Summary

This compound (CAS No. 5332-73-0) is a versatile primary amine characterized by its complete miscibility with water.[1][2][3][4] This property, stemming from its ability to form hydrogen bonds, makes it an invaluable component in aqueous systems for applications ranging from corrosion inhibition to its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5][6] This guide consolidates the available data on its physical and chemical properties, provides a standardized methodology for miscibility assessment, and visually represents its key attributes and applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Reference(s) |

| CAS Number | 5332-73-0 | [2][7][8] |

| Molecular Formula | C₄H₁₁NO | [1][2][8] |

| Molecular Weight | 89.14 g/mol | [7][8][9] |

| Appearance | Colorless to yellow liquid | [1][3] |

| Odor | Ammonia-like | [1][9][10] |

| Boiling Point | 117-118 °C at 733 mmHg | [1][10] |

| Density | 0.874 g/mL at 25 °C | [1][10] |

| Solubility in Water | Completely miscible | [1][3][7] |

| pH | 11.5 at 20 °C | [3] |

| Flash Point | 27 °C (closed cup) | |

| Vapor Pressure | 20 mmHg at 30 °C | |

| Refractive Index | n20/D 1.417 | [1][10] |

| log Pow (Octanol/Water) | -0.50 | [11] |

Water Miscibility: Mechanism and Experimental Determination

The complete miscibility of this compound with water is attributed to the formation of hydrogen bonds between the amine and ether functional groups of MOPA and water molecules. The nitrogen and oxygen atoms in MOPA act as hydrogen bond acceptors, while the hydrogen atoms of the primary amine group and water act as hydrogen bond donors.

Caption: Hydrogen bonding between MOPA and water molecules.

Experimental Protocol for Miscibility Determination

The following is a general protocol for determining the miscibility of a liquid like this compound with water.

Objective: To determine the miscibility of this compound with water at various concentrations and a specified temperature.

Materials:

-

This compound (≥99% purity)

-

Distilled or deionized water

-

Calibrated glass test tubes or vials with stoppers

-

Pipettes or burettes for accurate volume measurement

-

Vortex mixer

-

Constant temperature bath

Procedure:

-

Preparation of Mixtures: Prepare a series of mixtures of MOPA and water in calibrated test tubes with varying volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90% MOPA in water). The total volume in each test tube should be kept constant (e.g., 10 mL).

-

Temperature Control: Place the test tubes in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate.

-

Mixing: Once equilibrated, securely stopper each test tube and mix the contents thoroughly using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: After mixing, return the test tubes to the constant temperature bath and allow them to stand undisturbed.

-

Analysis: Observe the mixtures for any signs of phase separation, cloudiness, or formation of an interface. Observations should be made immediately after mixing and after a set period (e.g., 1 hour, 24 hours) to check for delayed phase separation.

-

Determination of Miscibility: If all mixtures remain as a single, clear, and homogenous phase, the two liquids are considered miscible in all proportions under the tested conditions.

Caption: Workflow for miscibility determination.

Applications in Research and Drug Development

The complete water miscibility of this compound is a key factor in its wide range of applications.

-

Pharmaceutical Intermediate: MOPA is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[5][6] Its solubility in water allows for its use in aqueous reaction media, which can be advantageous for green chemistry and for the synthesis of water-soluble drugs.

-

Corrosion Inhibitor: It is widely used in water treatment and steam condensate systems to prevent corrosion.[2] Its miscibility ensures its even distribution throughout the aqueous system.

-

Formulation Excipient: In drug formulation, its properties can be leveraged for the development of aqueous solutions and other liquid dosage forms.

-

Dyes and Pigments: MOPA is used in the manufacturing of certain dyes, where its solubility characteristics are important for the synthesis and application processes.[8][12]

-

Surfactants and Emulsifiers: It can be used to create amine soaps, which act as emulsifiers in the formulation of waxes and coatings.[1][4]

Caption: Applications of this compound.

Conclusion

The complete miscibility of this compound with water is a fundamental property that underpins its extensive use across multiple industries, notably in pharmaceuticals and water treatment. This technical guide has provided a consolidated source of its physicochemical properties, a standardized protocol for miscibility determination, and an overview of its key applications. For researchers, scientists, and drug development professionals, a thorough understanding of this property is essential for the effective and safe utilization of this versatile chemical compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. 3-Methoxy Propyl Amine Supplier | 5332-73-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 5. dataintelo.com [dataintelo.com]

- 6. 3-Methoxy propyl amine (MOPA) - Sinobio Chemistry [sinobiochemistry.com]

- 7. This compound, 99+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. irowater.com [irowater.com]

- 9. This compound | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 5332-73-0 [chemicalbook.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. METHOXYPROPYLAMINE (MOPA) - Ataman Kimya [atamanchemicals.com]

Spectroscopic Profile of 3-Methoxypropylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-Methoxypropylamine (MOPA), a versatile primary amine used in various industrial applications, including as a corrosion inhibitor, in the synthesis of pharmaceuticals, and in coatings and adhesives. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed spectroscopic information for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) as the solvent.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Integration |

| -NH₂ | 1.19 | Singlet (broad) | - | 2H |

| -CH₂-CH₂-NH₂ | 1.71 | Quintet | 6.3 | 2H |

| -CH₂-NH₂ | 2.79 | Triplet | 6.8 | 2H |

| -O-CH₃ | 3.33 | Singlet | - | 3H |

| -O-CH₂- | 3.46 | Triplet | 6.3 | 2H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| -CH₂-CH₂-NH₂ | 30.1 |

| -CH₂-NH₂ | 46.9 |

| -O-CH₃ | 58.6 |

| -O-CH₂- | 71.2 |

Note: The provided ¹³C NMR data is based on a derivative of this compound and serves as a close approximation.[1] Actual values for the free amine may vary slightly.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.

Table 3: FT-IR Spectroscopic Data for this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 - 3280 | Strong, Broad | N-H stretch (primary amine) |

| 2925 | Medium | C-H stretch (aliphatic) |

| 2828 | Medium | C-H stretch (aliphatic) |

| 1592 | Medium | N-H bend (scissoring) |

| 1435 | Medium | C-H bend |

| 1115 | Strong | C-O-C stretch (asymmetric) |

| 1048 | Weak | C-N stretch |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy Protocol

A standard protocol for obtaining the NMR spectrum of a liquid amine is as follows:

-

Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID). For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum.

-

Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase and baseline correct the spectrum.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Measure the chemical shifts and coupling constants.

FT-IR Spectroscopy Protocol

For a neat liquid sample like this compound, the following procedure is typically used:

-

Sample Preparation: Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrument Setup: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan to record the spectrum of the ambient atmosphere (containing CO₂ and water vapor).

-

Sample Scan: Acquire the spectrum of the sample. The instrument's software will automatically subtract the background spectrum.

-

Data Analysis: Identify and label the significant absorption peaks in the spectrum and assign them to the corresponding functional group vibrations.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure of this compound.

Caption: ¹H NMR assignments for this compound.

Caption: ¹³C NMR assignments for this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 3-Aminopropyl methyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropyl methyl ether, also known as 3-methoxypropylamine (MOPA), is a versatile primary amine with significant applications as a chemical intermediate in the pharmaceutical and agrochemical industries, as well as a corrosion inhibitor and a component in the synthesis of dyes and surfactants.[1] Its bifunctional nature, possessing both a primary amine and an ether group, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the principal synthetic routes for 3-Aminopropyl methyl ether, offering detailed experimental protocols for key methodologies, comparative analysis of quantitative data, and visual representations of reaction pathways to support researchers and professionals in drug development and related fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Aminopropyl methyl ether is essential for its handling, storage, and application in various experimental and industrial settings.

| Property | Value |

| CAS Number | 5332-73-0 |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Amine-like |

| Boiling Point | 117-118 °C at 733 mmHg |

| Melting Point | -71 °C |

| Density | 0.874 g/mL at 25 °C |

| Flash Point | 24 °C |

| Solubility | Miscible with water and most organic solvents |

| pH | 11.5 (100 g/L solution at 20 °C) |

(Data sourced from multiple references)[2]

Core Synthetic Methodologies

Several synthetic pathways have been developed for the production of 3-Aminopropyl methyl ether. The selection of a particular method is often dictated by factors such as the availability of starting materials, desired yield, scalability, and safety considerations. The most prominent methods are detailed below.

Catalytic Hydrogenation of 3-Methoxypropionitrile (B90507)

The catalytic hydrogenation of 3-methoxypropionitrile is a widely employed industrial method for synthesizing 3-Aminopropyl methyl ether, prized for its high yield and efficiency.[3] This process involves the reduction of the nitrile group to a primary amine in the presence of a metal catalyst, typically Raney nickel, under a hydrogen atmosphere.[3]

Materials and Equipment:

-

3-methoxypropionitrile (400g)

-

Ethanol (B145695) (20g)

-

Modified carrier nickel catalyst (12g)

-

1000ml autoclave

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

The 1000ml autoclave is charged with 400g of 3-methoxypropionitrile, 20g of ethanol, and 12g of the modified carrier nickel catalyst.

-

The autoclave is sealed and then pressurized with hydrogen gas to 2.8 MPa.

-

The reaction mixture is stirred at this pressure for 2 hours.

-

Upon completion, the autoclave is cooled to room temperature.

-

The excess hydrogen pressure is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The filtrate is purified by fractional distillation under normal pressure.

-

The fraction boiling between 110-160 °C is collected.

Expected Outcome:

This procedure is reported to yield approximately 354.09g of colorless and transparent this compound. The conversion rate of the raw material is approximately 97.0%, with a product yield of 94.52%.[4]

Figure 1: Synthesis of 3-Aminopropyl methyl ether via hydrogenation of 3-methoxypropionitrile.

Amination of 3-Methoxypropanol

An alternative industrial route involves the reaction of 3-methoxypropanol with ammonia (B1221849) in the presence of a catalyst. This method leverages a different starting material and offers a continuous process suitable for large-scale production.

Note: The following is a generalized protocol based on patent literature and represents an industrial process. Specific laboratory-scale procedures may vary.

Materials and Equipment:

-

3-methoxypropanol

-

Ammonia

-

Hydrogen

-

Cu-Co/Al₂O₃-diatomite catalyst

-

Preheater

-

Fixed-bed reactor

-

Condenser and gas-liquid separator

-

Distillation column

Procedure:

-

3-methoxypropanol is pumped into a preheater where it is mixed with ammonia and hydrogen gas.[5] The mixture is preheated and vaporized.

-

The vaporized reaction mixture is fed into a fixed-bed reactor containing a Cu-Co/Al₂O₃-diatomite catalyst.[5]

-

The reaction is carried out under controlled pressure (0.9 MPa) and temperature (150 °C).[6]

-

The reaction effluent is passed through a condenser to cool the mixture, followed by a gas-liquid separator.[5]

-

The gaseous components, including unreacted ammonia and hydrogen, can be recycled back into the reactor.[5]

-

The liquid phase is transferred to a rectifying tower for purification by distillation to yield 3-Aminopropyl methyl ether.[5]

Figure 2: Industrial synthesis of 3-Aminopropyl methyl ether from 3-methoxypropanol.

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often encountered in direct amination.[7] This route can be adapted for the synthesis of 3-Aminopropyl methyl ether using a suitable precursor like 1-bromo-3-methoxypropane (B1268092).

Note: This is a generalized protocol for the Gabriel synthesis. Optimization for the specific synthesis of 3-Aminopropyl methyl ether would be required.

Materials and Equipment:

-

Potassium phthalimide (B116566)

-

1-bromo-3-methoxypropane

-

Dimethylformamide (DMF) (solvent)

-

Hydrazine hydrate (B1144303)

-

Ethanol (solvent)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Separatory funnel

-

Distillation apparatus

Procedure:

Step 1: N-Alkylation of Potassium Phthalimide

-

Potassium phthalimide is dissolved in anhydrous DMF in a round-bottom flask.

-

1-bromo-3-methoxypropane (1 equivalent) is added to the solution.

-

The reaction mixture is heated and stirred until the reaction is complete (monitored by TLC).

-

After cooling, the mixture is poured into water, and the resulting precipitate of N-(3-methoxypropyl)phthalimide is collected by filtration.

Step 2: Hydrazinolysis of N-(3-methoxypropyl)phthalimide

-

The N-(3-methoxypropyl)phthalimide is suspended in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Hydrazine hydrate is added to the suspension.[8]

-

The mixture is heated at reflux. A precipitate of phthalhydrazide (B32825) will form.[9]

-

After cooling, the reaction mixture is acidified with concentrated HCl and then filtered to remove the phthalhydrazide precipitate.

-

The filtrate is made basic with NaOH, and the liberated 3-Aminopropyl methyl ether is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed by distillation.

-

The crude product is purified by fractional distillation.

Figure 3: Gabriel synthesis pathway for 3-Aminopropyl methyl ether.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for 3-Aminopropyl methyl ether depends on various factors, including desired scale, cost, and available equipment. The following table summarizes the key quantitative aspects of the discussed methods.

| Synthesis Method | Starting Materials | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Catalytic Hydrogenation | 3-Methoxypropionitrile, H₂ | 90-95 | High yield, efficient for large scale, simple process | Requires high-pressure hydrogenation equipment |

| Amination of Alcohol | 3-Methoxypropanol, NH₃, H₂ | 75-85 (est.) | Continuous process, utilizes different feedstock | Requires specialized fixed-bed reactor, expensive catalyst |

| Gabriel Synthesis | 1-Bromo-3-methoxypropane, Potassium phthalimide | 65-75 | Avoids over-alkylation, milder conditions | Multi-step process, lower atom economy |

| Reductive Amination | 3-Methoxypropanal, NH₃, Reducing Agent | 80-90 | High selectivity, can be a one-pot reaction | May require expensive or hazardous reducing agents |

(Data sourced from multiple references)[3][4]

Conclusion

The synthesis of 3-Aminopropyl methyl ether can be achieved through several viable routes, with the catalytic hydrogenation of 3-methoxypropionitrile being the most prominent and well-documented method, particularly for industrial-scale production. Alternative methods such as the amination of 3-methoxypropanol, the Gabriel synthesis, and reductive amination offer flexibility in terms of starting materials and reaction conditions, catering to different laboratory and industrial needs. This guide provides the foundational knowledge, including detailed protocols and comparative data, to assist researchers and professionals in selecting and implementing the most suitable synthetic strategy for their specific applications.

References

- 1. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-bromo-3-methoxypropane | 36865-41-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 1-Bromo-3-methoxypropane | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

The Core Reactivity of Primary Amines: A Technical Guide Featuring 3-Methoxypropylamine (MOPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental reactivity of primary amines, a critical functional group in a vast array of chemical and biological systems. Leveraging 3-Methoxypropylamine (MOPA) as a representative example, this document will detail the core chemical behaviors that underpin their utility in organic synthesis, materials science, and drug development. We will delve into their nucleophilic character and explore key reactions such as acylation, alkylation, and imine formation. This guide also provides generalized experimental protocols and quantitative data to support practical application and further research.

Introduction to Primary Amines and this compound (MOPA)

Primary amines are organic compounds characterized by the presence of an amino group (-NH₂) attached to a carbon atom. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, which are central to their reactivity.[1][2]

This compound (MOPA) is a clear, colorless liquid with an ammonia-like odor.[3][4] It is a versatile primary amine used in various industrial applications, including as a corrosion inhibitor, in the synthesis of dyes and as an emulsifier in coatings and wax formulations.[3][4][5] Its structure, featuring a primary amine and an ether linkage, provides a useful model for understanding the reactivity of simple, unhindered primary amines. MOPA is miscible with water and a range of common organic solvents such as ethanol, toluene, and acetone.[3][4]

Physicochemical Properties of MOPA

A summary of the key physicochemical properties of MOPA is presented in the table below, offering a quantitative basis for its handling and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO | [3][6] |

| Molecular Weight | 89.14 g/mol | [3][6] |

| Appearance | Clear, colorless to faintly colored liquid | [3][4] |

| Odor | Ammonia-like | [3][4] |

| Boiling Point | 117-118 °C at 733 mmHg | [3][7] |

| Melting Point | -65 °C to -76 °C | [3][8] |

| Density | 0.874 g/mL at 25 °C | [3][7] |

| pKa | 9.73 ± 0.10 (Predicted) | [3][7] |

| Water Solubility | Miscible | [3][7] |

| Flash Point | 24 °C (75 °F) | [8] |

| Refractive Index (n20/D) | 1.417 | [3][7] |

Core Reactivity of Primary Amines

The reactivity of primary amines is dominated by the nucleophilicity of the nitrogen atom. This section will explore the fundamental reactions that are characteristic of this functional group.

Nucleophilicity and Basicity

Primary amines are generally effective nucleophiles due to the lone pair of electrons on the nitrogen atom.[9] Their nucleophilicity is influenced by steric hindrance and the electronic effects of the substituents. Primary amines are typically more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines, largely due to decreasing steric hindrance.[9][10] The basicity of primary amines allows them to act as proton acceptors.

Acylation

Primary amines readily react with acylating agents such as acyl chlorides and acid anhydrides to form N-substituted amides.[11][12] This reaction proceeds via a nucleophilic addition-elimination mechanism.[11] The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).[11][13]

-

Reactant Preparation: Dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or brine solution.[14]

-

Addition of Acetylating Agent: Cool the solution in an ice bath. Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.[14] To control the reaction and neutralize the HCl byproduct, a base such as pyridine (B92270) or triethylamine (B128534) can be added.[14][15]

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Alkylation

Primary amines can be alkylated by reaction with alkyl halides.[16] This reaction is a nucleophilic aliphatic substitution.[16] However, a significant challenge with this reaction is the potential for over-alkylation, as the resulting secondary amine is also nucleophilic and can react further with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt.[16][17]

-

Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent like methanol (B129727) or ethanol.

-

Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS to observe the consumption of the primary amine and the formation of products.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an aqueous basic solution (e.g., 1M NaOH) and an organic solvent. The organic layer is washed with brine, dried, and concentrated.

-

Purification: The product mixture is often purified by column chromatography to separate the desired secondary amine from unreacted starting material and over-alkylation products.

Reaction with Carbonyl Compounds: Imine Formation

Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond.[18][19] This reaction is typically acid-catalyzed and is reversible.[20][21] The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine.[21][22]

-

Reactant Preparation: Dissolve the aldehyde or ketone (1.0 eq.) and the primary amine (1.0-1.2 eq.) in a suitable solvent such as methanol or ethanol.[23][24]

-

Catalyst Addition: Add a catalytic amount of a mild acid, such as acetic acid.

-

Reaction and Water Removal: Stir the mixture at room temperature. To drive the equilibrium towards the product, water can be removed by azeotropic distillation or by the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[25]

-

Work-up: Once the reaction is complete (monitored by TLC or GC-MS), filter off any drying agent. The solvent is then removed under reduced pressure.

-

Purification: The resulting imine can often be used without further purification or can be purified by distillation or recrystallization.

Safety and Handling of MOPA

MOPA is a flammable liquid and vapor.[26] It is harmful if swallowed and causes severe skin burns and eye damage.[26][27] It may also cause an allergic skin reaction.[26] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

Primary amines, exemplified by this compound, are a cornerstone of organic chemistry with a rich and versatile reactivity profile. Their nucleophilic character enables fundamental transformations such as acylation, alkylation, and imine formation, which are integral to the synthesis of a wide range of valuable compounds in research and industry. A thorough understanding of their properties and reaction mechanisms, as outlined in this guide, is essential for their effective and safe utilization in drug development and other scientific endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. This compound | 5332-73-0 [chemicalbook.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound, MOPA Oxygen Scavenger - IRO Water Treatment [irowater.com]

- 7. This compound CAS#: 5332-73-0 [m.chemicalbook.com]

- 8. univarsolutions.com [univarsolutions.com]

- 9. fiveable.me [fiveable.me]

- 10. benchchem.com [benchchem.com]

- 11. savemyexams.com [savemyexams.com]

- 12. study.com [study.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ias.ac.in [ias.ac.in]

- 15. acylation of amines [entrancechemistry.blogspot.com]

- 16. Amine alkylation - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 20. Carbonyl condensation - Wikipedia [en.wikipedia.org]

- 21. Ch22: C=O + primary amine [chem.ucalgary.ca]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. m.youtube.com [m.youtube.com]

- 24. benchchem.com [benchchem.com]

- 25. Imine - Wikipedia [en.wikipedia.org]

- 26. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 27. This compound | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 3-Methoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 3-Methoxypropylamine (MOPA), a versatile primary amine used in various applications, including as a corrosion inhibitor, in the synthesis of dyestuffs, and as a component in coatings and metalworking fluids. This document focuses on its molecular weight and density, presenting key data, experimental protocols for their determination, and a logical workflow for these characterization processes.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized below. These values are critical for reaction stoichiometry, formulation development, and quality control.

| Property | Value | Units | Conditions |

| Molecular Weight | 89.14[1][2][3][4][5] | g/mol | |

| Density | 0.87[6] | g/cm³ | @ 20 °C |

| 0.874[2][4][5] | g/mL | @ 25 °C | |

| 0.872[7] | g/cc |

Experimental Protocols

Accurate determination of molecular weight and density is fundamental in chemical characterization. The following are detailed methodologies for ascertaining these properties for a volatile liquid amine like this compound.

Determination of Molecular Weight (Dumas Method)

The Dumas method is a classical and effective technique for determining the molecular weight of a volatile liquid.[8]

Principle: The method relies on the ideal gas law (PV=nRT). By measuring the mass, volume, temperature, and pressure of the substance in its gaseous state, the number of moles (n) and subsequently the molecular weight (M = m/n) can be calculated.[8]

Methodology:

-

Preparation: A clean, dry Erlenmeyer flask of a known volume is fitted with a foil cap containing a small pinhole. The mass of the empty, sealed flask is precisely measured.

-

Volatilization: A small amount (a few milliliters) of this compound is introduced into the flask.

-

Heating: The flask is submerged in a boiling water bath. The liquid amine will vaporize, and its vapor will displace the air inside the flask. Excess vapor will escape through the pinhole until the pressure inside the flask equilibrates with the atmospheric pressure.[8]

-

Condensation & Weighing: Once all the liquid has vaporized, the flask is removed from the water bath and allowed to cool to room temperature. The amine vapor condenses back into a liquid. The outside of the flask is carefully dried. The flask, foil cap, and the condensed amine are then weighed.

-

Measurements:

-

The mass of the vapor is determined by subtracting the mass of the empty flask from the mass of the flask with the condensed amine.

-

The volume of the flask (which is equal to the volume of the gas) is determined by filling it completely with water and measuring the mass of the water. Using the known density of water at that temperature, the exact volume is calculated.[8]

-

The temperature of the gas is assumed to be the temperature of the boiling water bath.

-

The pressure of the gas is the atmospheric pressure, measured with a barometer.

-

-

Calculation: The molecular weight is calculated using the rearranged ideal gas law equation: M = (mRT)/(PV).

Determination of Density (Digital Density Meter Method - ASTM D4052)

For a precise and rapid measurement of density, the use of a digital density meter is recommended, following a standard test method such as ASTM D4052.[1][2]

Principle: This method measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.[4]

Methodology:

-

Calibration: The digital density meter is calibrated using two reference standards of known density, typically dry air and deionized water.

-

Sample Preparation: The this compound sample is brought to the desired measurement temperature (e.g., 20°C or 25°C). Ensure the sample is free of air bubbles.

-

Measurement: The sample is introduced into the oscillating U-tube of the instrument. This can be done manually with a syringe or using an automated injection system.[2]

-

Equilibration: The instrument allows the sample to reach thermal equilibrium.

-

Data Acquisition: The instrument automatically measures the oscillation period and, using the calibration data, calculates and displays the density of the sample. The accepted units are typically grams per milliliter (g/mL) or kilograms per cubic meter ( kg/m ³).[1]

-

Cleaning: After the measurement, the U-tube is thoroughly cleaned with appropriate solvents and dried before the next sample is introduced.

Characterization Workflow

The logical progression for the experimental determination of the molecular weight and density of this compound is illustrated below. This workflow ensures that foundational properties are established in a systematic manner.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. matestlabs.com [matestlabs.com]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. wjec.co.uk [wjec.co.uk]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Synonyms and alternative names for 3-Methoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

3-Methoxypropylamine, commonly referred to as MOPA, is a versatile primary amine characterized by the presence of a methoxy (B1213986) group. This colorless to pale yellow liquid possesses a distinctive amine-like odor and is completely miscible with water and many common organic solvents.[1][2][3][4][5] Its bifunctional nature, containing both a primary amine and an ether linkage, makes it a valuable intermediate and building block in a wide array of chemical syntheses.[5][6] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and key applications relevant to research and development.

Chemical Identity: Synonyms and Alternative Names